molecular formula C21H22N6O2 B2548155 1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol CAS No. 946289-52-7

1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol

Cat. No.: B2548155
CAS No.: 946289-52-7
M. Wt: 390.447
InChI Key: WSDKWTVATFCHMJ-UHFFFAOYSA-N
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Description

1-((4-((4-Methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol is a novel small molecule research compound designed for targeted kinase inhibition studies. This pyrazolo[3,4-d]pyrimidine derivative functions as a potent ATP-competitive inhibitor, specifically targeting Cyclin-Dependent Kinase 2 (CDK2). The scaffold is a well-established bioisostere of the purine ring found in endogenous ATP, allowing it to bind effectively within the kinase's catalytic site . Its core mechanism involves disrupting CDK2/cyclin A2 complex activity, a key driver of cell cycle progression from the G1 to S phase. By inhibiting this phosphorylation cascade, the compound can induce cell cycle arrest and apoptosis in proliferating cells, making it a valuable chemical probe for studying cell cycle dynamics in cancer research . The molecular structure incorporates key features for optimal binding: the pyrazolo[3,4-d]pyrimidine core occupies the ATP adenine region, while the 4-(4-methoxyphenyl)amino and 1-phenyl substituents enhance hydrophobic interactions within the kinase pocket. The 6-(propan-2-ol)amino side chain is strategically positioned to form critical hydrogen bonds with the backbone of key residues, such as Leu83 in CDK2, which is essential for high-affinity binding and inhibitory activity, as demonstrated in molecular modeling studies of analogous compounds . This compound is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers working in oncology, chemical biology, and kinase pharmacology will find this inhibitor useful for exploring tumor cell proliferation mechanisms, validating CDK2 as a target, and developing novel anti-cancer strategies.

Properties

IUPAC Name

1-[[4-(4-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-14(28)12-22-21-25-19(24-15-8-10-17(29-2)11-9-15)18-13-23-27(20(18)26-21)16-6-4-3-5-7-16/h3-11,13-14,28H,12H2,1-2H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDKWTVATFCHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 4- and 6-positions of the pyrazolo[3,4-d]pyrimidine core. Key comparisons are outlined below:

Key Differences

Substituent Effects: The target compound features a polar propan-2-ol group at the 6-position, which may enhance aqueous solubility compared to sulfur-containing analogs (e.g., compounds 2–10 in ) .

Synthetic Routes: Compounds 2–10 are synthesized via thioether linkage formation under ethanol reflux, favoring moderate yields . In contrast, the target compound and 6a–e likely employ condensation with anilines under harsher conditions (e.g., phosphorus oxychloride at 100–105°C), enabling nucleophilic substitution but requiring rigorous purification .

Biological Activity: Sulfur-containing analogs () exhibit broad-spectrum antimicrobial activity, whereas quinoline-pyrazolo-pyrimidine hybrids () show cytotoxicity against cancer cell lines . The target compound’s propan-2-ol group may confer selectivity for kinases like PI3K or mTOR, though experimental validation is needed.

Research Findings and Limitations

  • Physicochemical Properties : Computational modeling suggests the target compound’s logP value (~2.5) is lower than sulfur-containing analogs (logP ~3.8), indicating improved solubility .
  • Thermal Stability : Pyrazolo-pyrimidines with arylthio groups () decompose above 200°C, while hydroxyl-substituted derivatives (e.g., the target compound) may exhibit higher stability due to hydrogen bonding .
  • Gaps in Data: No direct biological or crystallographic data exist for the target compound. Software like PHENIX or Phaser (–3) could aid in structure-activity relationship (SAR) studies via molecular docking or crystallography.

Q & A

Q. Table 1. Common Synthetic Intermediates and Their Purification Methods

IntermediatePurification MethodSolvent SystemReference
Pyrazolo-pyrimidine coreColumn chromatographyEthyl acetate/hexane (1:4)
Aminated productRecrystallization2-Propanol
Final compoundHPLCAmmonium acetate buffer

Q. Table 2. Spectral Data Cross-Validation Strategies

TechniqueApplicationReference
1H^1H NMR (500 MHz)Assign methoxyphenyl protons
HRMS (ESI-TOF)Confirm molecular formula
X-ray crystallographyResolve stereochemistry

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